Product packaging for Calcium tungsten oxide (CaWO4)(Cat. No.:CAS No. 7790-75-2)

Calcium tungsten oxide (CaWO4)

Cat. No.: B1211030
CAS No.: 7790-75-2
M. Wt: 287.9 g/mol
InChI Key: FDMFQOCGNBYKPY-UHFFFAOYSA-N
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Description

Calcium tungstate (CaWO4) is an optical material, which can be used as a laser host material for a variety of electronic applications. It has a scheelite structure with luminescence, and thermo-luminescence properties.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula CaO4W B1211030 Calcium tungsten oxide (CaWO4) CAS No. 7790-75-2

Properties

IUPAC Name

calcium;dioxido(dioxo)tungsten
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ca.4O.W/q+2;;;2*-1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMFQOCGNBYKPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][W](=O)(=O)[O-].[Ca+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CaO4W
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Calcium tungsten oxide (CaWO4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

7790-75-2
Record name Calcium tungstate(VI)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Calcium tungsten oxide (CaWO4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Crystallography and Structural Science of Cawo₄

Crystal Structure Analysis and Refinement

Tetragonal Scheelite Structure (I4₁/a) Investigations

Under ambient conditions, calcium tungsten oxide crystallizes in the tetragonal scheelite structure, which is characterized by the space group I4₁/a. handbookofmineralogy.orgresearchgate.net This structure consists of a body-centered tetragonal primitive cell containing two formula units. arxiv.org The arrangement features isolated tungstate (B81510) ([WO₄]²⁻) tetrahedra and calcium (Ca²⁺) ions coordinated with eight oxygen atoms. scielo.brrsc.org

Investigations using single-crystal X-ray diffraction have refined the lattice parameters of the tetragonal cell. aip.org A study by Zalkin and Templeton reported lattice constants of a = 5.243 ± 0.002 Å and c = 11.376 ± 0.003 Å. aip.org Other sources provide slightly varied, yet consistent, values. For instance, the Materials Project database lists a = 5.26 Å and c = 11.35 Å. materialsproject.org These dimensions underscore the anisotropic nature of the crystal, with the c-axis being more compressible than the a-axis under pressure.

In this structure, the Ca²⁺ ions are in an eight-coordinate geometry, bonded to eight equivalent O²⁻ atoms. materialsproject.org The W⁶⁺ ions are in a tetrahedral geometry, bonded to four equivalent O²⁻ atoms. materialsproject.org This arrangement can be visualized as alternating layers of [CaO₈] polyhedra and [WO₄] tetrahedra, forming a three-dimensional network.

Crystallographic Data for Tetragonal CaWO₄ (Scheelite)
ParameterValueSource
Crystal SystemTetragonal materialsproject.orggeologyscience.com
Space GroupI4₁/a (No. 88) arxiv.orgmaterialsproject.org
Lattice Constantsa = 5.243 Å, c = 11.376 Å aip.org
a = 5.26 Å, c = 11.35 Å materialsproject.org
Ca²⁺ Coordination8-coordinate (distorted square antiprism) materialsproject.org
W⁶⁺ Coordination4-coordinate (tetrahedral) materialsproject.org

Oxygen Atom Positional Analysis and Lattice Distortions within [WO₄] Clusters

Detailed analysis of the atomic positions reveals important aspects of the bonding within the CaWO₄ structure. The oxygen atoms occupy specific positions that lead to distinct bond lengths and angles. In the [WO₄] tetrahedra, the W-O bond lengths are typically around 1.78 Å to 1.80 Å. aip.orgmaterialsproject.org The Ca-O bonds in the [CaO₈] polyhedra exhibit two slightly different lengths, approximately 2.44 Å and 2.48 Å. aip.orgmaterialsproject.org

While the [WO₄] tetrahedra are often described as regular, some studies suggest the presence of slight distortions. rsc.orgcdmf.org.br These distortions can be influenced by factors such as synthesis methods and the introduction of dopants. rsc.orgcdmf.org.br The O-W-O bond angles can deviate from the ideal tetrahedral angle, indicating a degree of structural disorder within the lattice. aip.org For instance, in the ground state, the O-W-O angles can show a deviation of 6.7°, which becomes more pronounced in an excited state. aip.org The rigidity of these [WO₄] complexes, however, is notable across a wide range of temperatures. iaea.org

The different compressibilities of the a- and c-axes are attributed to the arrangement of the hard [WO₄] tetrahedra along these directions. upv.es The compression of the eight-coordinated calcium polyhedron is comparable to the bulk compression of the compound, while the tungstate tetrahedra behave as more rigid structural elements. carnegiescience.edu

Selected Interatomic Distances and Angles in CaWO₄
Bond/AngleDistance (Å) / Angle (°)Source
W-O1.78 - 1.80 aip.orgmaterialsproject.org
Ca-O2.44 aip.orgmaterialsproject.org
2.48 aip.org
O-W-O (deviation from ideal tetrahedral)~6.7° aip.org

Influence of Synthesis Methods on Crystalline Purity and Structure

The method of synthesis can have a significant impact on the crystalline purity, particle morphology, and structural characteristics of CaWO₄. Various techniques have been employed, including the polymeric precursor method (PPM) and microwave-assisted hydrothermal (MAH) synthesis. scielo.br

Studies have shown that the MAH process can produce crystalline CaWO₄ powders at lower temperatures and in shorter processing times compared to PPM, while still ensuring high purity. scielo.br Both methods yield materials with the tetragonal scheelite structure, but can result in different particle morphologies, such as rounded particles or dumbbell-like clusters. scielo.br

Furthermore, the synthesis route can affect the degree of structural order. For example, crystals synthesized by a co-precipitation method followed by microwave-assisted hydrothermal/solvothermal processing exhibited only the scheelite-type tetragonal structure. rsc.org However, Rietveld refinements revealed variations in the oxygen atom positions within the [WO₄] clusters, suggesting the presence of lattice distortions. rsc.org These distortions can, in turn, influence the material's properties. X-ray absorption near-edge structure (XANES) analyses have indicated that despite different synthesis conditions, the first coordination shell around the tungsten atoms generally remains a regular tetrahedral structure. aip.org

High-Pressure Polymorphism and Phase Transitions in CaWO₄

Applying high pressure to CaWO₄ induces structural phase transitions, leading to the formation of different polymorphs with distinct crystal structures and properties.

Scheelite-to-Monoclinic Wolframite-type (P2/c) Transition

One of the key high-pressure transformations in CaWO₄ is the transition from the tetragonal scheelite structure (I4₁/a) to a monoclinic wolframite-type structure with the space group P2/c. uv.esresearchgate.net This transition has been observed to occur at approximately 12 GPa. uv.esresearchgate.net The transformation is accompanied by a small discontinuity in the unit-cell volume, with a reduction of less than 1.9%. uv.es

In the wolframite (B13744602) structure, both the calcium and tungsten cations are in octahedral coordination with oxygen, a significant change from the 8-fold and 4-fold coordination in the scheelite structure. researchgate.netupv.es This transition is reversible upon the release of pressure. upv.es The mechanism for this transition is thought to involve a reconstructive process that includes a collapse of both the W-O and Ca-O bonds. upv.es

Scheelite-to-Monoclinic Fergusonite Transition (Observed at ~10-12 GPa)

Another significant high-pressure phase transition observed in CaWO₄ is from the scheelite structure to a monoclinic fergusonite structure (space group I2/a or C2/c). upv.esarxiv.orgscispace.com This transition is reported to occur at pressures around 10-12 GPa. arxiv.orgarxiv.org

Unlike the transition to the wolframite structure, the scheelite-to-fergusonite transition is considered a continuous or quasi-continuous displacive transition with no significant change in volume. upv.es It involves a slight distortion of the [WO₄] tetrahedra and a more substantial distortion of the [CaO₈] polyhedra. upv.es This transition is also reversible upon pressure release. upv.es

The occurrence of either the wolframite or fergusonite high-pressure phase can depend on the experimental conditions, particularly the degree of hydrostaticity. upv.es Under quasi-hydrostatic conditions, the fergusonite structure is often favored. upv.esarxiv.org Some studies have also identified a further transition from the fergusonite phase to a P2₁/m structure at around 38.0 GPa. hpstar.ac.cn

High-Pressure Phase Transitions of CaWO₄
TransitionPressure RangeHigh-Pressure PhaseSpace GroupKey Structural ChangesSource
Scheelite to Wolframite~12 GPaMonoclinicP2/cCoordination change to octahedral for both Ca²⁺ and W⁶⁺ uv.esresearchgate.net
Scheelite to Fergusonite~10-12 GPaMonoclinicI2/aDistortion of [WO₄] and [CaO₈] polyhedra; quasi-continuous transition upv.esarxiv.org

Pressure-Induced Amorphization Phenomena

At pressures exceeding 40 GPa, CaWO₄ undergoes pressure-induced amorphization (PIA), a phenomenon where the crystalline structure collapses into a disordered, amorphous state. researchgate.netarxiv.org This transition is characterized by the disappearance of sharp diffraction peaks, indicating a loss of long-range atomic order. researchgate.net The mechanism behind PIA in materials like CaWO₄ is often attributed to the kinetic hindrance of an equilibrium phase transition. researchgate.net In some cases, PIA can be accompanied by decomposition. aps.org Interestingly, a novel high-pressure crystalline phase of CaWO₄ can be recovered from this amorphous state by heating the sample to 477 K at 45 GPa and then quenching it to room temperature. researchgate.net The tendency for a compound to undergo PIA can sometimes be predicted by a negative volume change upon decomposition into constituent oxides, a criterion that suggests many tungstates and molybdates are likely to amorphize under pressure. researchgate.net

Theoretical and Experimental Correlation of Phase Transition Pressures and Phonon Frequencies

A strong correlation exists between theoretical predictions and experimental observations of phase transition pressures and phonon frequencies in CaWO₄. acs.orgnih.gov Ab initio calculations based on density functional theory (DFT) have successfully predicted the scheelite-to-fergusonite transition pressure. upv.es Furthermore, lattice-dynamics calculations have been instrumental in determining the occurrence of two phase transitions within the experimentally studied pressure range, with the first transition being in full agreement with experimental findings. acs.orgnih.gov The reliability of these theoretical models is bolstered by the consistency between calculated and experimentally measured values for transition pressures, phonon frequencies, and their pressure coefficients. acs.orgnih.gov Raman spectroscopy has proven to be a particularly sensitive tool for detecting these phase transitions, sometimes identifying local structural changes at pressures slightly different from those observed by X-ray diffraction. researchgate.net

Defect Chemistry and Lattice Imperfections in Cawo₄

Investigation of Intrinsic Defects and Their Influence on Electronic Structure

Computational studies have explored the nature of intrinsic defects in CaWO₄ and their impact on its electronic structure. dntb.gov.uaresearchgate.net These defects can include vacancies, interstitials, and distortions in the [WO₄] clusters. researchgate.net The presence of such defects can modify the electronic band structure, creating intermediate energy levels within the band gap and influencing the material's photoluminescence properties. researchgate.netaip.org Theoretical calculations have shown that the electronic band structure and density of states are sensitive to these lattice imperfections. researchgate.net For instance, the lower conduction bands in CaWO₄ are primarily composed of W states, while the upper conduction bands have significant Ca 3d character. wfu.edu This electronic configuration plays a role in the self-trapping of excitons and the subsequent intrinsic blue luminescence observed in the material. wfu.edu

Role of Oxygen Vacancies and Oxygen-Deficient WO₃ Complexes

Oxygen vacancies are a common and influential type of defect in tungstates. In the related material tungsten trioxide (WO₃), oxygen vacancies act as shallow donors, most stable in a +2 charge state, and introduce carriers into the conduction band without creating deep levels in the band gap. rsc.org The formation of oxygen vacancies can lead to the reduction of W⁶⁺ to W⁵⁺, creating color centers and altering the material's optical absorption properties. d-nb.inforesearchgate.net In oxygen-deficient WO₃, these vacancies can aggregate to form clusters, leading to a broad distribution of sub-bandgap energy levels. nih.gov While direct studies on oxygen-deficient WO₃ complexes within CaWO₄ are less common, the principles observed in WO₃ suggest that oxygen vacancies in CaWO₄ would similarly impact its electronic and optical behavior, contributing to charge trapping and influencing photocatalytic activity. nih.govrsc.org The formation of oxygen vacancies can also induce phase transitions by causing an imbalance in charge distribution and altering W-O bond lengths and angles. d-nb.info

Characterization of Paramagnetic and Rare-Earth Ion Spin Defects

CaWO₄ is an excellent host material for studying paramagnetic and rare-earth ion spin defects due to its low nuclear magnetic moment density, which minimizes magnetic decoherence. iaea.orgparadim.org Electron paramagnetic resonance (EPR) spectroscopy has been used to identify and characterize various paramagnetic impurities, including Fe³⁺ and Gd³⁺, as well as other trace rare-earth contaminants. aip.orgresearchgate.net The spin Hamiltonian parameters for these defects have been determined, allowing for the calculation of their energy levels. aip.org Rare-earth ions like Er³⁺, Yb³⁺, Nd³⁺, and Pr³⁺ are of particular interest as dopants in CaWO₄ for applications in quantum information processing, owing to their long spin coherences and stable optical transitions. iaea.orgparadim.orgaip.org The concentration of these defects can be estimated from the interaction between the spin transitions and the whispering gallery modes of a CaWO₄ crystal resonator. aip.org

Computational Studies of Crystal Defects Induced by Nuclear Recoils

The study of crystal defects in Calcium Tungsten Oxide (CaWO₄) induced by nuclear recoils is critical for its application in cryogenic detectors for rare event searches, such as the detection of Dark Matter and Coherent Elastic Neutrino-Nucleus Scattering (CEνNS). iucr.orgarxiv.org Recent computational studies have employed sophisticated techniques like Machine Learning interatomic potentials and molecular dynamics simulations to investigate the nature and energetics of these defects. arxiv.orgresearchgate.netresearchgate.net

These computational models are trained on databases of defect configurations calculated using Density Functional Theory (DFT). researchgate.net This approach allows for the simulation of low-energy displacement cascades, typically in the range of 10-100 eV, which are relevant to the nuclear recoils expected from the interaction with low-mass Dark Matter particles or neutrinos. arxiv.orgresearchgate.net The primary defects created by these low-energy events are close interstitial-vacancy pairs, also known as Frenkel Pairs. arxiv.org The formation energies of these Frenkel Pairs have been systematically calculated, providing fundamental data on the stability of different defect configurations within the CaWO₄ lattice. arxiv.org

A key finding from these simulations is the quantification of energy stored in the crystal defects following a nuclear recoil event. researchgate.netarxiv.org This stored energy affects the phonon (heat) signal measured in cryogenic detectors. arxiv.org It has been shown that approximately 10% of the initial recoil energy is stored in these crystal defects. arxiv.org However, this relationship is not perfectly linear due to the existence of threshold displacement energies. For instance, the average energy stored from a 160 eV nuclear recoil is less than double the energy stored from an 81 eV recoil. arxiv.org These findings are crucial for the accurate calibration of CaWO₄-based detectors, as the stored energy leads to a measurable quenching of the light output, which can be influenced by the defect density. d-nb.info

Simulations have predicted the distribution of stored energy for various recoil energies of interest, such as those corresponding to neutron capture events, which are used for detector calibration. researchgate.netarxiv.org The understanding of these defect-induced energy storage effects is vital for correctly interpreting the energy spectra from Dark Matter and neutrino scattering experiments. arxiv.orgresearchgate.net

Table 1: Formation Energies of Frenkel Pairs in CaWO₄ This table presents the formation energies for different types of Frenkel Pairs in Calcium Tungsten Oxide, as computed with the PBE functional for varying supercell sizes and after relaxation with the HSE06 functional.

Frenkel Pair Type Formation Energy (eV) - 2x2x2 Supercell (PBE) Formation Energy (eV) - 3x3x3 Supercell (PBE) Formation Energy (eV) - HSE06 Relaxation
Data not publicly available Data not publicly available Data not publicly available Data not publicly available

Source: Based on data from G. Ricordeau et al. (2024) arxiv.org

Table 2: Predicted Stored Energy in CaWO₄ Crystal Defects for Different Recoil Energies This table shows the average energy stored in crystal defects for different initial nuclear recoil energies, as determined by molecular dynamics simulations.

Initial Recoil Energy (eV) Average Stored Energy (eV)
40 Data not publicly available
81 7.5
112 Data not publicly available
160 11.0

Source: Based on data from G. Ricordeau et al. (2024) researchgate.netarxiv.org

Thermodynamic and Mechanical Stability

Anharmonicity of Thermal Expansion

The thermal expansion of Calcium Tungsten Oxide exhibits a pronounced anharmonicity. iucr.org Theoretical studies have highlighted this anharmonic behavior in both the a- and c-directions of its tetragonal crystal structure. iucr.org Anharmonicity in the potential energy curves of the interatomic bonds is the underlying cause of thermal expansion; as temperature increases, the amplitude of atomic vibrations increases asymmetrically, leading to an increase in the mean bond length and thus an expansion of the material. lookchem.com

This thermal expansion is anisotropic, meaning it differs along the different crystallographic axes. lookchem.com The origin of this anisotropy is linked to variations in individual bond lengths, bond angles, and anisotropic displacement parameters. iucr.org The temperature dependence of certain Raman-active modes has also been analyzed in the context of lattice dynamical perturbative treatments, which consider contributions from cubic and quartic anharmonic terms as well as thermal expansion. jps.jp

Experimental measurements have quantified the anisotropic nature of the thermal expansion. For instance, in the temperature range of 25–850 °C, the linear thermal expansion coefficients for CaWO₄ along the a- and c-axes have been reported. lookchem.com

Table 3: Linear Thermal Expansion Coefficients for CaWO₄ (25-850 °C) This table displays the experimentally determined linear thermal expansion coefficients for Calcium Tungsten Oxide along its crystallographic axes.

Crystallographic Axis Linear Thermal Expansion Coefficient (α) (x 10⁻⁶ /°C)
a-axis 12.7
c-axis 21.4

Source: Achary et al. (2006) lookchem.com

High-Pressure Equation of State

The behavior of Calcium Tungsten Oxide under high pressure has been the subject of extensive experimental and theoretical investigation. Under ambient conditions, CaWO₄ crystallizes in the scheelite structure (space group I4₁/a). scispace.comhpstar.ac.cn As pressure increases, it undergoes a phase transition. Numerous studies have confirmed a transition from the tetragonal scheelite structure to a monoclinic fergusonite-like structure (space group I2/a) at a pressure of approximately 10 GPa. upv.esarxiv.orgscispace.com This transition is reversible upon the release of pressure. researchgate.net

Further studies using crystal structure analysis by particle swarm optimization (CALYPSO) and synchrotron X-ray diffraction have explored even higher pressures. hpstar.ac.cn These investigations predict subsequent phase transitions, with the fergusonite phase transforming into a layered monoclinic structure (P2₁/m) at around 38.0 GPa. hpstar.ac.cn Another monoclinic phase (P2₁/c) is predicted to be the most stable above 26.0 GPa, although it is suggested this may be a high-temperature, high-pressure phase. hpstar.ac.cn

The pressure-volume relationship for CaWO₄ is described by its equation of state (EOS). By fitting experimental pressure-volume data to a Birch-Murnaghan EOS, key parameters such as the zero-pressure volume (V₀), the bulk modulus (B₀), and its first pressure derivative (B₀') can be determined. scispace.comresearchgate.net The bulk modulus is a measure of a substance's resistance to uniform compression. A higher bulk modulus indicates lower compressibility. These parameters are essential for modeling the material's behavior in high-pressure environments. aip.org

Table 4: Equation of State (EOS) Parameters for Scheelite-CaWO₄ This table presents the zero-pressure volume (V₀), bulk modulus (B₀), and its pressure derivative (B₀') for the scheelite phase of Calcium Tungsten Oxide, based on a Birch-Murnaghan fit to experimental data.

Parameter Value
V₀ (ų) 312(1)
B₀ (GPa) 74(7)
B₀' 5.6(9)

Source: Rodríguez-Hernández et al. (2006) researchgate.net

Band Structure and Density of States Calculations

The electronic properties of CaWO₄ have been extensively investigated through theoretical models, which provide deep insights into its band structure, density of states (DOS), and the nature of its chemical bonds.

First-principles quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for modeling the electronic ground-state properties of CaWO₄. researchgate.netrsc.orgresearchgate.net The B3LYP hybrid functional (Becke, 3-parameter, Lee-Yang-Parr) has been effectively employed to evaluate the electronic structures of CaWO₄ crystals. researchgate.netrsc.org These computational approaches allow for the calculation of the electronic band structure, density of states, and vibrational modes. researchgate.netiaea.org Theoretical models have been developed for both optimized, defect-free structures and for structures containing intrinsic defects, such as oxygen vacancies, to understand their impact on the material's electronic properties. iaea.org DFT calculations have shown that CaWO₄ is a direct band gap semiconductor, with the valence band maximum and conduction band minimum located at the Γ point of the Brillouin zone. researchgate.netsmolecule.com The application of the Hubbard U parameter in DFT+U calculations helps in correcting the localization of electrons, leading to more accurate band gap estimations that align well with experimental data. jetir.org

The conduction band of CaWO₄ is primarily formed by the molecular orbitals of the [WO₄]²⁻ complex. researchgate.net Theoretical calculations reveal that the conduction band is distinctly separated into two main regions. wfu.edu The lower part of the conduction band is composed mainly of Tungsten 5d states, specifically the W 5d "e" states, with significant admixture of Oxygen 2p orbitals. wfu.edusmolecule.comnih.gov A gap of nearly 1 eV separates these lower bands from an upper group of conduction bands. wfu.edu This upper region shows a high density of states originating from Ca 3d states, typically located 3 to 4 eV above the bottom of the conduction band. wfu.eduresearchgate.netresearchgate.net This distinct separation in the conduction band provides a basis for understanding the significant difference observed between the material's optical band gap and the energy threshold required for thermoluminescence. wfu.edu

The valence band of pure CaWO₄ is dominated by molecular orbitals associated with the [WO₄]²⁻ ions, with the top of the valence band being composed almost entirely of Oxygen 2p states. researchgate.netnih.gov When CaWO₄ is doped with lead (Pb), forming a CaWO₄:Pb system, the electronic structure is altered. Specifically, the introduction of lead creates new states within the band structure. Electron Paramagnetic Resonance (EPR) studies of Pb impurities in CaWO₄ provide experimental evidence for the character of these states. wfu.edu Analysis of EPR hyperfine data reveals that a hole state is centered on the Pb impurity. This hole is shared approximately equally between the Pb 6s orbital and the O 2p orbitals of the surrounding ligands. wfu.edu This indicates a strong hybridization of Pb 6s and O 2p states at the top of the valence band in lead-doped calcium tungstate (B81510). wfu.edu

Table 1: Band Structure Characteristics of Calcium Tungsten Oxide

Property Characteristic Dominant Orbital Contribution Source(s)
Band Gap Type Direct Γ → Γ transition researchgate.netsmolecule.com
Experimental Band Gap ~4.3 - 5.2 eV N/A smolecule.comjetir.org
Theoretical Band Gap ~4.29 - 5.70 eV N/A iaea.org
Valence Band Maximum Narrow dispersion (~0.5 eV) O 2p states smolecule.com
Conduction Band Minimum Moderate dispersion W 5d (e) states smolecule.com
Upper Conduction Band High density of states Ca 3d states wfu.eduresearchgate.net

Vibrational spectroscopy, including Raman and Infrared (IR) spectroscopy, provides detailed information about the local structure and bonding within CaWO₄. The vibrational modes are associated with the internal vibrations of the [WO₄]²⁻ tetrahedral units and the external modes involving the motion of the Ca²⁺ cations against these units. First-principles calculations have been successfully used to compute the theoretical Raman and IR-active vibrational modes. researchgate.netrsc.org These theoretical calculations show a strong correlation with experimental spectra. researchgate.netrsc.orgresearchgate.net For instance, the high-frequency Raman peak observed experimentally around 910-912 cm⁻¹ is assigned to the symmetric stretching mode (A_g) of the W-O bonds within the [WO₄]²⁻ tetrahedron, an assignment confirmed by theoretical analysis. researchgate.netacs.org Similarly, calculations have identified IR-active modes around 830 cm⁻¹, corresponding to the stretching of W-O bonds, which align with experimental IR absorption data. acs.orgnih.gov The close agreement between the calculated and measured positions of these vibrational modes validates the accuracy of the computational models used to describe the structural and electronic properties of CaWO₄. researchgate.netresearchgate.net

Table 2: Comparison of Selected Theoretical and Experimental Vibrational Modes for CaWO₄ (in cm⁻¹)

Vibrational Mode Theoretical Wavenumber Experimental Wavenumber Assignment Source(s)
A_g ~939 ~911 Symmetric Stretch (W-O) researchgate.netacs.org
B_g / E_g ~836 ~837 Asymmetric Stretch (W-O) researchgate.net
IR-active ~830 ~822-862 Asymmetric Stretch (W-O) acs.orgnih.gov
A_g / B_g ~335 ~334 Bending (O-W-O) researchgate.net
E_g ~118 ~117 External Mode (Lattice) researchgate.net

Computational modeling is essential for understanding the excited state properties that give rise to the luminescence of CaWO₄. dntb.gov.ua The photoluminescence mechanism can be described using molecular orbital theory, where the absorption of energy promotes an electron from the ground state to an excited state within the [WO₄]²⁻ complex. aip.org The subsequent relaxation from a low vibrational level of the excited state back to the ground state results in the emission of light. aip.org Computational studies model these processes, including the formation of self-trapped excitons (STEs). An STE is formed when an electron-hole pair becomes localized due to strong electron-phonon coupling and lattice relaxation. wfu.edusmolecule.com The modeling of these STEs is crucial, as their radiative recombination is the primary source of the intrinsic blue luminescence in pure CaWO₄. wfu.edu Furthermore, computational models can simulate the presence of defects, such as oxygen vacancies, and their associated electronic levels within the band gap, which are responsible for extrinsic luminescence bands at lower energies. iaea.orgaip.org

Luminescence Mechanisms in CaWO₄

The luminescence of CaWO₄ is a complex phenomenon involving both intrinsic and extrinsic processes. The intrinsic luminescence is a characteristic property of the pure, defect-free crystal lattice, while extrinsic luminescence arises from structural defects or dopant ions.

The intrinsic emission of CaWO₄ is a broad blue luminescence band centered around 415-420 nm. smolecule.comrsc.org This emission originates from the radiative recombination of self-trapped excitons. wfu.edusmolecule.com The process begins with the absorption of high-energy radiation, which creates an electron-hole pair. This pair quickly relaxes and becomes localized on a single [WO₄]²⁻ group, forming an STE. The emission is understood as a charge-transfer transition within this [WO₄]²⁻ molecular complex, specifically from an excited state derived from W 5d orbitals to a ground state of O 2p character. nih.govaip.orgrsc.org

In addition to the intrinsic blue emission, CaWO₄ crystals often exhibit other luminescence bands, typically in the green or yellow-red regions of the spectrum. smolecule.comaip.org These emissions are extrinsic and are attributed to lattice defects. A prominent green emission band is often associated with oxygen-deficient centers, such as a [WO₃] complex or an oxygen vacancy near a [WO₄] group. nih.govaip.org The presence and intensity of this extrinsic emission are highly dependent on the crystal's synthesis conditions and stoichiometry, as factors like annealing under reduced oxygen pressure can increase the concentration of oxygen vacancies. aip.org When doped with rare-earth ions like Eu³⁺ or Tb³⁺, CaWO₄ can exhibit sharp, characteristic emission lines from these ions due to efficient energy transfer from the CaWO₄ host to the dopant ions. rsc.orgaip.org

Table 3: Overview of Luminescence Emissions in CaWO₄

Emission Color Peak Wavelength (approx.) Origin Type Source(s)
Blue 415 - 420 nm Radiative decay of self-trapped excitons ([WO₄]²⁻ complex) Intrinsic wfu.edusmolecule.comrsc.org
Green 480 - 520 nm Oxygen-deficient centers (e.g., [WO₃]) Extrinsic nih.govaip.orgaip.org
Red ~662 nm Transitions in Dy³⁺-doped systems Extrinsic (Dopant) aip.org
Yellow ~572 nm Transitions in Dy³⁺-doped systems Extrinsic (Dopant) aip.org

Table 4: Chemical Compounds Mentioned

Compound Name Chemical Formula
Calcium tungsten oxide (Calcium tungstate) CaWO₄
Lead Tungstate PbWO₄
Terbium Tb
Europium Eu
Dysprosium Dy
Nitric acid HNO₃

Self-Activated Blue Emission Originating from [WO₄]²⁻ Groups

CaWO₄ is known as a self-activated phosphor, exhibiting intrinsic blue luminescence. This emission is a characteristic feature of the material and originates from the molecular orbitals within the tetrahedral [WO₄]²⁻ anionic groups. asianpubs.orgiaamonline.org The process involves the absorption of energy, which excites an electron from the oxygen 2p orbital to the tungsten 5d orbital. The subsequent relaxation of this excited state, known as a self-trapped exciton, results in the emission of blue light. smolecule.com The emission spectrum typically presents a broad band centered around 420-450 nm. researchgate.netchalcogen.ro

Charge Transfer Transitions (¹T₂ → ¹A₁)

The characteristic blue luminescence of CaWO₄ is attributed to a charge transfer transition within the [WO₄]²⁻ tetrahedron. Specifically, it is designated as the ¹T₂ → ¹A₁ electronic transition. chalcogen.ro The absorption of ultraviolet radiation promotes an electron from the highest occupied molecular orbital (HOMO), primarily of oxygen 2p character, to the lowest unoccupied molecular orbital (LUMO), which is mainly composed of tungsten 5d states. This creates an excited state that, upon relaxation, releases a photon in the blue region of the visible spectrum. The broad nature of the emission band is a result of the strong electron-phonon coupling in the excited state.

Extrinsic Green Emission from Defect Centers (e.g., Oxygen-Deficient WO₃ Complexes)

In addition to the intrinsic blue emission, CaWO₄ crystals can also exhibit a green luminescence band. This emission is considered extrinsic and is associated with the presence of defect centers within the crystal lattice. researchgate.net A commonly cited origin for this green emission is the presence of oxygen-deficient tungstate complexes, often represented as [WO₃]. researchgate.netrcin.org.pl The formation of these defects can be influenced by synthesis conditions, such as annealing temperature and oxygen pressure. researchgate.net These defect centers create localized energy levels within the band gap of CaWO₄, and electronic transitions involving these levels lead to the observed green light emission. This extrinsic emission can sometimes compete with the intrinsic blue emission. smolecule.com It has been observed that the green-emitting defect centers are often localized near the surface of the crystal. researchgate.netresearchgate.net

Excitation Energy Transfer Processes to Emission Centers

Energy transfer processes play a crucial role in the luminescence of both pure and doped CaWO₄. In doped materials, energy absorbed by the [WO₄]²⁻ host lattice can be efficiently transferred to the dopant ions, which then act as emission centers. aip.orgsci-hub.se This is a key mechanism for achieving different emission colors in CaWO₄-based phosphors. For instance, energy can be transferred from the tungstate groups to rare-earth ions like Eu³⁺ or Dy³⁺, leading to their characteristic emissions. iaamonline.orgcsic.es The efficiency of this energy transfer depends on the spectral overlap between the emission of the host and the absorption of the dopant, as well as their spatial proximity. The transfer can occur through various mechanisms, including resonant energy transfer and cross-relaxation processes. acs.org In some systems, energy transfer can even occur in reverse, from the dopant ion back to the host lattice, depending on the excitation scheme. rsc.org

Influence of Crystal Growth Techniques on Luminescence Properties

The luminescence properties of CaWO₄ are highly sensitive to the method of crystal growth and synthesis. researchgate.net Different techniques, such as the Czochralski method, hydrothermal synthesis, solid-state reaction, and co-precipitation, can lead to variations in crystal size, morphology, crystallinity, and the concentration of defect centers. researchgate.netrsc.orgmdpi.comd-nb.info These factors, in turn, significantly impact the luminescence intensity, quantum yield, and the relative intensities of the blue and green emission bands. For example, materials synthesized via the Czochralski method may exhibit different defect concentrations compared to those prepared hydrothermally, leading to variations in their emission spectra. researchgate.net Similarly, the particle size and morphology, which can be controlled by the synthesis route, have been shown to influence the photoluminescent behavior. d-nb.info

Photoluminescence Spectroscopy

Photoluminescence (PL) spectroscopy is a fundamental technique used to characterize the optical properties of CaWO₄. The PL emission spectrum reveals the wavelengths of light emitted by the material upon excitation, corresponding to the electronic transitions discussed above. The photoluminescence excitation (PLE) spectrum, on the other hand, provides information about which wavelengths of light are most effectively absorbed to produce a specific emission.

Table 1: Photoluminescence Data for CaWO₄

Property Value/Description References
Intrinsic Emission Peak ~420 - 450 nm (Blue) researchgate.netchalcogen.ro
Origin of Intrinsic Emission Charge transfer within [WO₄]²⁻ groups asianpubs.orgiaamonline.org
Extrinsic Emission Peak ~500 - 520 nm (Green) researchgate.netcdmf.org.br
Origin of Extrinsic Emission Oxygen-deficient WO₃ complexes researchgate.netrcin.org.pl

| Common Excitation Wavelengths | ~250 - 350 nm | researchgate.net |

Table 2: Chemical Compounds Mentioned

Compound Name Chemical Formula
Calcium tungsten oxide CaWO₄
Tungstate [WO₄]²⁻
Calcium Oxide CaO
Oxygen O₂
Europium(III) ion Eu³⁺
Dysprosium(III) ion Dy³⁺
Terbium(III) ion Tb³⁺
Nitric acid HNO₃

An in-depth analysis of the electronic and luminescent properties of Calcium Tungsten Oxide (CaWO₄) reveals a complex interplay of factors governing its behavior upon excitation. This article explores the specific characteristics of its emission and excitation spectra, the influence of temperature on its photoluminescence, and its thermoluminescent properties.

Functional Applications and Advanced Materials Science of Cawo₄

Scintillator Physics and Detector Applications

Inorganic scintillators are crucial components in the development of highly sensitive cryogenic detectors for single-particle detection. desy.de These detectors are pivotal in the search for extremely rare events, offering superior energy resolution and the ability to identify the type of interaction. desy.de Among various materials, Calcium Tungsten Oxide (CaWO₄) has emerged as a particularly interesting material for use in scintillating bolometers. aip.org Its high light yield at low temperatures, combined with a high Debye temperature, contributes to good energy resolution and a low energy threshold for the phonon signal. aip.org

CaWO₄ crystals are at the forefront of cryogenic rare-event searches, most notably in the direct detection of dark matter and the search for the neutrinoless double beta decay of ⁴⁸Ca. aip.org Experiments like CRESST (Cryogenic Rare Event Search with Superconducting Thermometers) utilize scintillating CaWO₄ single crystals as the target material for dark matter interactions. researchgate.netrsc.org The future EURECA (European Rare Event Calorimeter Array) project is also planned to incorporate a large target mass, including CaWO₄. aip.org

The principle behind these detectors is the simultaneous measurement of both the phonon (heat) signal and the scintillation light produced by a particle interaction within the crystal at millikelvin temperatures. aip.orgresearchgate.net This dual-channel detection allows for efficient discrimination between different types of interacting particles, a critical requirement for identifying a potential dark matter signal amidst background radiation. aip.org Furthermore, CaWO₄ is considered a promising candidate for the search for the neutrinoless double beta decay of ⁴⁸Ca. aip.org

The scintillation performance of CaWO₄ is significantly enhanced at cryogenic temperatures. The light yield, defined as the number of photons produced per unit of energy deposited, generally increases as the temperature decreases. aip.org At temperatures below 40 K, a long decay component in the millisecond range becomes a significant contributor to the total light yield. aip.orgaip.org

The decay time of the scintillation signal in CaWO₄ is temperature-dependent. At room temperature, the decay is characterized by faster components, but as the temperature drops, longer decay components become more prominent. desy.deresearchgate.net For instance, at room temperature, decay time constants are in the microsecond range (e.g., τ₁ = 1.4 ± 0.1 µs and τ₂ = 8.9 ± 0.2 µs), while at millikelvin temperatures, a much longer decay time of approximately 400 ± 100 µs has been observed. desy.de

A key parameter for background discrimination in scintillating bolometers is the α/γ-ratio, which is the ratio of the light yield produced by alpha particles to that produced by gamma rays of the same energy. aip.org This ratio is crucial for distinguishing between alpha-induced backgrounds and the expected nuclear recoil signals from dark matter interactions. Studies have shown that the α/γ-ratio for CaWO₄ is temperature-dependent, being about 8%–15% smaller at low temperatures compared to room temperature. aip.org

Scintillation Properties of CaWO₄ at Different Temperatures
PropertyRoom Temperature (~295 K)Cryogenic Temperature (~9 K)
Decay Time (τ₁)1.4 ± 0.1 µsA long component in the ms range becomes significant. aip.org At mK, ~400 ± 100 µs. desy.de
Decay Time (τ₂)8.9 ± 0.2 µs
α/γ-ratioHigher value~8%–15% lower than at room temperature aip.org

Cryogenic phonon scintillation detectors (CPSDs) utilizing CaWO₄ exhibit superior energy resolution. desy.deiaea.org The high Debye temperature of CaWO₄ contributes to a good energy resolution for the phonon signal, which is the primary channel for energy measurement in these bolometers. aip.org

Pulse-shape discrimination (PSD) is a powerful technique used to distinguish between different types of incident particles based on the timing characteristics of the scintillation pulse. researchgate.net In CaWO₄, the shape of the scintillation pulse differs for different types of radiation, such as alpha particles and gamma rays. aip.org This difference in pulse shape, particularly the decay time, allows for the discrimination of events, which is essential for background rejection in rare event searches. aip.org The ability to discriminate between nuclear recoils (expected from dark matter) and electron recoils (from background radiation) is a key advantage of using CaWO₄ in experiments like CRESST. researchgate.net

For experiments searching for rare events, achieving an ultra-low radioactive background is of paramount importance. arxiv.org Any intrinsic radioactivity within the detector materials can produce signals that mimic the sought-after events. Consequently, the radiopurity of the CaWO₄ crystals is a critical factor. arxiv.org Significant efforts have been made to grow high-purity CaWO₄ single crystals with minimized intrinsic radioactive contamination. rsc.org

Background reduction is achieved through a combination of strategies. These include locating the experiments in deep underground laboratories to shield from cosmic rays, using extensive passive shielding made of radiopure materials like lead and copper, and employing active veto systems. arxiv.orgtum.de The intrinsic α-activities of the crystals are carefully measured and minimized. For example, CaWO₄ crystals grown at the Technical University of Munich have shown total α-activities as low as 1.23 ± 0.06 mBq/kg, which is significantly lower than commercially available crystals. arxiv.org

The scintillation light in CaWO₄ originates from the radiative recombination of self-trapped excitons (STEs). aip.orgresearchgate.net When ionizing radiation interacts with the crystal, it creates electrons and holes. The hole can become localized at a [WO₄]²⁻ complex, forming a self-trapped hole. researchgate.net This subsequently captures an electron to form an STE. The de-excitation of this STE results in the emission of a scintillation photon. researchgate.net The emission spectrum of CaWO₄ is a broad band centered around 2.9 eV (approximately 430 nm). aip.org The interaction and quenching of these self-trapped excitons influence the scintillation decay times. aip.org

Photocatalysis and Environmental Remediation

Beyond its applications in fundamental physics, CaWO₄ also demonstrates significant potential as a photocatalyst for environmental remediation. mdpi.comresearchgate.net Photocatalysis is a process that utilizes light to drive chemical reactions, often for the degradation of pollutants in water and air. mdpi.com

CaWO₄ synthesized via methods like co-precipitation has shown good dispersibility, a large specific surface area, and a favorable photoresponse under UV light. mdpi.comresearchgate.net It can be effectively used to degrade organic dyes such as methylene blue and carmine under UV irradiation without the need for additional oxidizing agents. mdpi.comresearchgate.net The photocatalytic degradation process involves the generation of highly reactive oxidative species, such as hydroxyl radicals and superoxide anions, on the surface of the CaWO₄ particles when they are illuminated with light of sufficient energy. researchgate.net These reactive species then attack and break down the pollutant molecules. researchgate.net Studies have shown that under optimal conditions, CaWO₄ can achieve nearly complete removal of certain dyes from water. mdpi.com Furthermore, CaWO₄ has demonstrated good cycling performance, indicating its potential for reuse in practical applications. researchgate.net

Optimal Conditions for Photocatalytic Degradation using CaWO₄
ParameterOptimal ValuePollutant
Catalyst Concentration1.0 g/LMethylene Blue & Carmine mdpi.comresearchgate.net
UV Light Intensity80 WMethylene Blue & Carmine mdpi.comresearchgate.net
pH8.2Methylene Blue researchgate.net
6.0Carmine researchgate.net

Photocatalytic Degradation Mechanisms (e.g., Methylene Blue, Carmine)

Calcium tungsten oxide (CaWO₄), also known as scheelite, has demonstrated significant potential as a photocatalyst for the degradation of organic pollutants in wastewater. mdpi.compsecommunity.org Its efficacy has been particularly noted in the decomposition of dyes such as Methylene Blue (MB) and Carmine (CR) under ultraviolet (UV) light irradiation. mdpi.comresearchgate.net Research has shown that CaWO₄ synthesized by a co-precipitation method can effectively degrade these dyes without the need for additional oxidants. mdpi.comresearchgate.net

Under optimal conditions, CaWO₄ can achieve 100% degradation of both Methylene Blue and Carmine at a concentration of 100 mg/L. mdpi.comresearchgate.net The optimal pH for the degradation of Methylene Blue was found to be 8.2, while for Carmine, it was 6.0. mdpi.comresearchgate.net The photocatalytic process is initiated when CaWO₄ absorbs UV light, leading to the generation of reactive oxygen species that attack and break down the complex organic dye molecules into simpler, less harmful substances. psecommunity.org Studies have demonstrated that in the presence of CaWO₄ and UV irradiation, 100 mg/L of MB and CR can be completely degraded within 3 hours. psecommunity.orgresearchgate.net In contrast, control experiments showed minimal removal of the dyes with UV light alone or with CaWO₄ in the dark, highlighting the photocatalytic nature of the degradation process. psecommunity.orgresearchgate.net

The mineralization of these dyes, meaning their complete conversion to CO₂ and H₂O, has also been investigated. For Methylene Blue, a Total Organic Carbon (TOC) removal efficiency of 58% was achieved after 3 hours of reaction, indicating a moderate level of mineralization. researchgate.net For Carmine, the TOC removal efficiency was lower, at 42% under similar conditions, suggesting that while the dye's color is removed, a significant portion of the organic molecules remains as intermediate products. mdpi.comresearchgate.net

Table 1: Optimal Conditions for Photocatalytic Degradation of Dyes using CaWO₄

Parameter Methylene Blue (MB) Carmine (CR)
Catalyst Concentration 1.0 g/L 1.0 g/L
UV Light Intensity 80 W 80 W
Initial Pollutant Conc. 100 mg/L 100 mg/L
Optimal pH 8.2 6.0
Degradation Efficiency 100% in 3h 100% in 3h
TOC Removal 58% in 3h 42% in 3h

Role of Photogenerated Electron-Hole Pairs, Hydroxyl Radicals, and Superoxide Anions

The fundamental mechanism of CaWO₄ photocatalysis involves the generation of electron-hole pairs (e⁻/h⁺) upon absorption of photons with energy equal to or greater than its band gap. psecommunity.orgresearchgate.net When CaWO₄ is irradiated with UV light, electrons in the valence band are excited to the conduction band, leaving behind positively charged holes in the valence band. psecommunity.org These charge carriers then migrate to the catalyst's surface and initiate redox reactions with adsorbed water and oxygen molecules. researchgate.netnih.gov

These reactions produce highly reactive oxygen species (ROS), which are the primary agents responsible for the degradation of organic pollutants. nih.gov The main ROS involved are hydroxyl radicals (•OH) and superoxide anions (O₂•⁻). psecommunity.orgresearchgate.net Photogenerated holes (h⁺) are powerful oxidants that can directly oxidize organic molecules or react with water molecules (H₂O) or hydroxide ions (OH⁻) to form hydroxyl radicals. researchgate.netresearchgate.net Simultaneously, electrons in the conduction band can reduce adsorbed oxygen molecules to produce superoxide anions. psecommunity.orgresearchgate.net

Scavenger experiments, which involve adding specific chemical agents to quench certain reactive species, have been instrumental in elucidating the dominant degradation pathways for different dyes. mdpi.compsecommunity.org For the degradation of Methylene Blue by CaWO₄, studies have shown that holes (h⁺) and hydroxyl radicals (•OH) are the dominant reactive species. mdpi.compsecommunity.org In contrast, the degradation of Carmine is primarily driven by hydroxyl radicals (•OH) and superoxide anions (O₂•⁻). mdpi.compsecommunity.org Superoxide anions also play a secondary role in the degradation of Methylene Blue. mdpi.compsecommunity.org The superior photoelectric response of CaWO₄ indicates its ability to rapidly generate a large number of electron-hole pairs, which is crucial for an efficient photocatalytic process. mdpi.comresearchgate.net

Influence of Doping and Heterojunctions on Photocatalytic Activity

The photocatalytic efficiency of pure CaWO₄ can be further enhanced through strategies like doping and the formation of heterojunctions. mdpi.comnih.gov These modifications aim to improve light absorption, promote the separation of photogenerated electron-hole pairs, and reduce their recombination rate, which is a major limiting factor in photocatalysis. vnu.edu.vnresearchgate.net

Doping CaWO₄ with other elements or compounds can introduce defects and alter its electronic band structure, leading to improved photocatalytic performance. For instance, doping with indium (In³⁺) has been shown to enhance the photocatalytic activity of CaWO₄ in the degradation of Methylene Blue. rsc.org Similarly, modifying CaWO₄ with materials like Ag₂MoO₂ and α-Ag₂WO₄ has resulted in degradation rates of 91.4% in 180 minutes and 85.84% in 105 minutes for Methylene Blue, respectively. researchgate.netresearchgate.netresearchgate.net

Creating heterojunctions by coupling CaWO₄ with other semiconductors is another effective approach. A heterojunction is an interface between two different semiconductor materials with different band structures. This structure facilitates the efficient transfer of photogenerated electrons and holes across the interface, physically separating them and thus suppressing recombination. vnu.edu.vn For example, BaMoO₄-coupled CaWO₄ heterojunction micro/nanocomposites have demonstrated improved photocatalytic ability by enhancing photoelectron excitation. mdpi.com The formation of a CaWO₄/α-Ag₂WO₄ heterojunction has also been reported as an efficient photocatalyst for removing organic contaminants. researchgate.net These advanced materials leverage the synergistic effects between the components to achieve higher photocatalytic activity than the individual materials alone. vnu.edu.vn

Relationship between Photoluminescence and Photocatalytic Activity

Photoluminescence (PL) is the emission of light from a material that has absorbed photons. In the context of semiconductor photocatalysts like CaWO₄, PL spectroscopy serves as a powerful tool to investigate the fate of photogenerated electron-hole pairs. mdpi.comresearchgate.net The PL emission in semiconductors often arises from the radiative recombination of these charge carriers. Therefore, a strong PL signal generally indicates a high rate of electron-hole recombination, which is detrimental to photocatalytic activity because it means fewer charge carriers are available to participate in the redox reactions that degrade pollutants. mdpi.comresearchgate.netfrontiersin.org

An inverse relationship between photoluminescence intensity and photocatalytic activity is frequently observed. mdpi.comnih.gov Lower PL intensity suggests a more efficient separation of electrons and holes, leading to enhanced photocatalytic performance. rsc.orgfrontiersin.org For instance, studies on indium-doped CaWO₄ have shown that samples with lower PL intensities exhibited better photocatalytic performance in degrading Methylene Blue. rsc.org Similarly, for MMoO₄/MWO₄ (where M = Ca, Sr, Ba) heterojunctions, it has been noted that the photocatalytic activity is weaker when the material has a higher emission intensity. mdpi.comnih.gov This correlation allows researchers to use PL measurements as a quick and effective way to screen for and predict the photocatalytic potential of newly synthesized materials. By understanding the factors that quench photoluminescence, such as the creation of effective charge separation pathways through doping or heterojunction formation, materials with superior photocatalytic activity can be rationally designed. mdpi.com

Cycling Performance and Stability in Photocatalytic Applications

The long-term stability and reusability of a photocatalyst are critical factors for its practical application in wastewater treatment. mdpi.com CaWO₄ has demonstrated good cycling performance and stability, particularly in the degradation of Methylene Blue. mdpi.compsecommunity.org

In reusability tests for the photocatalytic degradation of Methylene Blue, CaWO₄ showed no significant loss of activity after five consecutive cycles, with the degradation efficiency remaining above 80%. mdpi.comresearchgate.netresearchgate.net This indicates that CaWO₄ is a stable and reusable photocatalyst for the degradation of this particular dye. mdpi.comresearchgate.net

Table 2: Cycling Performance of CaWO₄ in Photocatalytic Degradation

Pollutant Number of Cycles Degradation Efficiency After Final Cycle
Methylene Blue 5 > 80%
Carmine 5 48%

Luminescent Materials and Phosphors

Dopant Strategies for Tunable Luminescence (e.g., Dy³⁺, Nd³⁺)

Calcium tungstate (B81510) is an excellent host material for phosphors due to its inherent blue photoluminescence under UV light. psecommunity.orgaip.org The luminescent properties of CaWO₄ can be precisely controlled and tuned by introducing specific dopant ions, particularly rare-earth ions, into its crystal lattice. aip.orgnih.gov This doping strategy allows for the creation of phosphors with emissions across the visible spectrum, making them suitable for applications in lighting, displays, and sensors. aip.org

Similarly, other rare-earth ions like Neodymium (Nd³⁺), Europium (Eu³⁺), and Terbium (Tb³⁺) have been successfully incorporated into the CaWO₄ host. elsevierpure.comresearchgate.net Doping with Eu³⁺, often in combination with a co-dopant like Na⁺ for charge compensation, can produce efficient red phosphors. elsevierpure.comacs.org Tb³⁺ doping results in a characteristic green light emission. researchgate.net These strategies demonstrate the versatility of CaWO₄ as a phosphor host, where the careful selection of dopants and their concentrations enables the design of materials with specific, tailored luminescent properties for advanced optical applications. aip.orgacs.org

Energy Transfer from Host to Dopant Ions

The luminescence of Calcium tungsten oxide (CaWO₄) doped with various rare-earth and transition metal ions is significantly enhanced through an efficient energy transfer process from the CaWO₄ host lattice to the dopant ions, also known as activators. In its pure form, CaWO₄ is a self-activating phosphor, exhibiting a strong blue emission originating from the tetrahedral tungstate (WO₄²⁻) groups when excited by ultraviolet (UV) light. This broad emission is a result of charge transfer from the oxygen 2p orbitals to the empty 5d orbitals of the tungsten (W⁶⁺) ion.

When dopant ions are introduced into the CaWO₄ crystal lattice, they can be excited indirectly. The energy absorbed by the WO₄²⁻ groups of the host is non-radiatively transferred to the activator ions, which then produce their own characteristic emissions. This host-sensitized luminescence is a key mechanism for generating a wide range of colors from CaWO₄-based phosphors.

Studies on Dy³⁺-doped CaWO₄ have demonstrated that an efficient energy transfer occurs from the WO₄²⁻ groups to the Dy³⁺ ions. proquest.com This is evidenced by the strong line emissions characteristic of the f-f transitions of Dy³⁺ upon UV excitation of the host. proquest.com The decrease in the decay lifetimes of the host's blue emission in the presence of Dy³⁺ further confirms this energy transfer. proquest.com The mechanism for this energy transfer in CaWO₄:Dy³⁺ phosphors has been identified as a resonant process occurring via a dipole-dipole interaction. ulakbim.gov.tr A similar nonradiative energy transfer from the WO₄²⁻ group to the activator ion is observed in CaWO₄ doped with other rare-earth ions such as Eu³⁺ and Er³⁺. jst.go.jp The efficiency of this energy transfer allows for the generation of various colors, including red from Eu³⁺ and green from Er³⁺-doped samples. jst.go.jp

Development of Single-Phase White-Light-Emitting Phosphors

A significant area of research in solid-state lighting is the development of single-phase phosphors that can emit white light. This is achieved by combining the blue emission from a host material with yellow and/or red emissions from one or more dopant ions within the same crystal lattice. Calcium tungsten oxide has emerged as a promising host material for this purpose due to its inherent blue luminescence and efficient energy transfer to dopant ions.

White light emission can be realized in CaWO₄ by doping it with a single type of rare-earth ion. For instance, by carefully controlling the doping concentration of Dy³⁺ in CaWO₄, it is possible to achieve white light. proquest.comulakbim.gov.tr This is accomplished by combining the blue emission from the CaWO₄ host with the characteristic blue and yellow emissions of the Dy³⁺ ions. ulakbim.gov.tr Specifically, a CaWO₄ phosphor doped with 6 mol% Dy³⁺ has been shown to produce white light emission. ulakbim.gov.tr Similarly, a 1 mol% Dy₂O₃–CaWO₄ sample has also been reported to exhibit white light emission properties. researchgate.net

Another approach to generating white light is through the co-doping of CaWO₄ with multiple rare-earth ions. For example, a sample co-doped with 2 mol% Eu₂O₃ and 5 mol% Dy₂O₃ in CaWO₄ has been shown to emit white light. researchgate.net In this case, the combination of the host's blue emission, along with the red emission from Eu³⁺ and the blue and yellow emissions from Dy³⁺, results in a broad-spectrum emission that is perceived as white light. The ability to generate white light from a single host material simplifies the fabrication of white light-emitting diodes (WLEDs) and can lead to improved color rendering and stability.

Excitation Wavelength Dependent Emission

The photoluminescent properties of doped Calcium tungsten oxide can be highly dependent on the wavelength of the excitation source. This tunability allows for the generation of different colors from the same phosphor material by simply changing the excitation wavelength. This phenomenon arises from the presence of multiple absorbing centers (the host lattice and the dopant ions) which can be selectively excited.

In Dy³⁺-doped CaWO₄, the emission color can be tuned from blue to green and then to yellow by modulating the excitation wavelength. researchgate.net When the excitation wavelength is such that it primarily excites the CaWO₄ host (around 258 nm), energy is transferred to the Dy³⁺ ions, resulting in a combination of the host's blue emission and the dopant's characteristic emissions. researchgate.net However, if a longer wavelength is used that directly excites the Dy³⁺ ions (e.g., 353 nm), the emission spectrum will be dominated by the sharp peaks corresponding to the f-f transitions of Dy³⁺, leading to a different perceived color. researchgate.net

The photoluminescence excitation (PLE) spectrum of Dy³⁺-doped CaWO₄ shows a broad band corresponding to the WO₄²⁻ groups and several sharp peaks corresponding to the direct intra-4f transitions of Dy³⁺ ions. researchgate.net By exciting at different wavelengths, the relative intensities of the blue emission from the host and the blue, yellow, and red emissions from the Dy³⁺ (⁴F₉/₂ → ⁶H₁₅/₂, ⁴F₉/₂ → ⁶H₁₃/₂, and ⁴F₉/₂ → ⁶H₁₁/₂ transitions, respectively) can be altered. researchgate.net This ability to control the emission color through the excitation wavelength makes these materials potentially useful for applications in miniature color displays. researchgate.net The spectral distribution of emission in undoped CaWO₄ has also been observed to be dependent on the excitation energy, with lower energy excitation favoring a green emission band associated with structural defects. metu.edu.tr

Ratiometric Luminescent Thermometry based on Dy³⁺-doped CaWO₄

Ratiometric luminescent thermometry is a non-contact temperature sensing technique that relies on the temperature-dependent changes in the intensity ratio of two or more emission peaks. Dy³⁺-doped Calcium tungsten oxide has been investigated as a promising material for this application due to its unique photoluminescence properties that are sensitive to temperature.

A novel ratiometric thermometry strategy has been developed using Dy³⁺-doped CaWO₄ phosphors. researchgate.net This method is based on the opposing thermal behaviors of the photoluminescence excitation (PLE) intensities of the charge-transfer band (CTB) and the Dy³⁺ ions. researchgate.net The PLE intensity for Dy³⁺ is thermally quenched, meaning it decreases with increasing temperature, while the PLE intensity for the CTB is thermally enhanced due to energy transfer between the CaWO₄ host and the Dy³⁺ ions. researchgate.net

This new approach uses the excited-state absorption intensity ratio between the CTB (as the temperature probe) and the Dy³⁺ (as the reference signal). researchgate.net This method has demonstrated exceptionally high performance, achieving a maximum absolute sensitivity of 1.72 K⁻¹ at 575 K and a relative sensitivity of 4.66% K⁻¹ at 300 K. researchgate.net The deconstruction of the PLE spectra in the ultraviolet range (280–340 nm) was crucial in identifying the distinct excitation transition lines of Dy³⁺ and the CTB, which forms the basis for this highly sensitive thermometry. researchgate.net This research presents a new avenue for developing stable and highly sensitive optical thermometric materials based on Dy³⁺. researchgate.net

Energy Storage and Dielectric Applications

Electrochemical Reduction Mechanisms for Tungsten Powder Production

Calcium tungsten oxide is a key precursor in an innovative electrochemical method for producing fine tungsten (W) powder. This process, conducted in molten salt electrolytes, offers a more energy-efficient alternative to traditional methods. The direct electrochemical reduction of solid CaWO₄ has been successfully demonstrated in molten calcium chloride (CaCl₂) and eutectic CaCl₂-NaCl salt mixtures. proquest.comresearchgate.net

The fundamental mechanism involves the electrochemical reduction of the solid CaWO₄, which is used as the cathode, in the molten salt. This process is accompanied by the formation of calcium oxide (CaO). researchgate.net The produced tungsten is in the form of a fine powder, with particle sizes reported to be less than 200 nm. researchgate.net A key advantage of this method is that it can be carried out at relatively low temperatures, such as 1023 K (750 °C). researchgate.net

To improve the purity of the final tungsten powder, a subsequent washing process in the same molten salt at a higher temperature (e.g., 1123 K or 850 °C) can be employed to dissolve any unreduced CaWO₄. researchgate.net The process parameters, including electrolysis time, temperature, and voltage, have a significant impact on the quality and purity of the resulting tungsten powder. researchgate.net

Parameter Condition Outcome Reference
ElectrolyteEutectic CaCl₂-NaClMolten salt medium for electrolysis researchgate.netresearchgate.net
CathodeSolid CaWO₄ pelletSource of tungsten proquest.comresearchgate.net
Temperature1023 K (750 °C)Low-temperature electrolysis researchgate.net
Voltage~3.1 VDrives the electrochemical reduction researchgate.net
ProductFine Tungsten PowderParticle size < 200 nm researchgate.net
ByproductCalcium Oxide (CaO)Formed during reduction researchgate.net

Dielectric Properties in Flexible Multilayer Ceramic Sheets

Calcium tungsten oxide (CaWO₄), also known as scheelite, is being explored for its high-frequency dielectric properties, which are crucial for applications in the electronics industry, including capacitors and 5G communication systems. researchgate.net Research has focused on integrating CaWO₄ into flexible ceramic-polymer composite sheets, which combine the cost-effectiveness and flexibility of polymers with the superior dielectric properties of ceramics. researchgate.net

A key fabrication method for these flexible sheets is the tape casting technique. researchgate.netscielo.br This process allows for the creation of thin, pliable ceramic layers. A significant finding is the ability to tune the material's dielectric constant by creating multilayer structures. researchgate.net Studies have shown that the dielectric constant of pure CaWO₄ flexible ceramic sheets can be substantially increased by layering them. researchgate.netscielo.br For instance, a multilayer structure composed of three sheets of pure CaWO₄ demonstrated an increase in the dielectric constant from 6.2 (for a single layer) to 10.2. researchgate.netscielo.br This represents a remarkable 34% enhancement in the dielectric constant, highlighting a new method for adjusting the dielectric properties of these materials for specific technological needs. researchgate.netscielo.br

Interestingly, investigations into residue-doped CaWO₄ have revealed that the dielectric properties remain stable and are not significantly compromised by the incorporation of impurities from the tungsten mineralization process. researchgate.net This suggests the potential for more sustainable and cost-effective production without sacrificing functionality. researchgate.net The primary factor influencing the dielectric constant in these flexible sheets is not the minor residue content but the number of layers in the structure. researchgate.netresearchgate.net

Number of LayersDielectric Constant (ε')Percentage Increase16.2N/A310.234%researchgate.netscielo.br

Emerging Biomedical and Bioengineering Applications

Calcium Tungstate in Bio-inspired Materials

Bio-inspired materials chemistry seeks to mimic the synthesis and design principles of natural materials to create new functional materials under mild conditions. mdpi.com Nature often produces materials with hierarchical structures that provide a unique combination of properties, such as strength and toughness, from abundant and simple components. mdpi.com

In this context, calcium tungsten oxide nanoparticles are being investigated for their potential use in biomedical applications, which requires formulations that are stable and biocompatible. nih.gov While CaWO₄ itself is not directly synthesized by organisms, its properties can be incorporated into bio-inspired composite structures. The development of stable, inert, and well-dispersed CaWO₄ nanocrystals encapsulated in bio-inert block copolymers is a step toward creating materials suitable for in vivo applications. nih.gov This approach, where a functional inorganic core like CaWO₄ is shielded by a biocompatible shell, is inspired by natural systems where mineralized components are integrated within an organic matrix. mdpi.comnih.gov The goal is to leverage the unique luminescence and high-density properties of CaWO₄ within a biologically compatible framework. nih.gov

Potential in Bone Tissue Engineering (as a calcium phosphate-related material)

Bone tissue engineering frequently utilizes calcium phosphate (CaP) based biomaterials, such as hydroxyapatite and tricalcium phosphate, because their chemical composition is similar to the mineral phase of natural bone. bohrium.comscispace.comnih.gov These materials are valued for their biocompatibility and their ability to act as scaffolds that support three-dimensional tissue formation. scispace.comnih.gov

Calcium tungsten oxide is emerging as a material with potential in this field due to its status as a calcium-containing compound with demonstrated biocompatibility. nih.gov Studies investigating dental filling materials have shown that unencapsulated CaWO₄ exhibits no toxicity against periodontal and osteogenic (bone-forming) cell lines. nih.gov This inherent biocompatibility is a critical prerequisite for any material intended for bone regeneration.

The potential of CaWO₄ in this application lies in the unique properties it could contribute to a composite scaffold, likely in conjunction with traditional calcium phosphates. Its high density and interaction with high-energy radiation make it an excellent radiopacifier, which could allow for clear X-ray imaging of bone grafts and scaffolds after implantation to monitor healing. nih.gov Furthermore, its intrinsic luminescence offers possibilities for developing scaffolds that can be tracked optically to study degradation rates and tissue integration over time without the need for invasive procedures. nih.gov While research is still in early stages, CaWO₄'s combination of biocompatibility and unique physical properties makes it a promising candidate for developing the next generation of multifunctional scaffolds for bone regeneration. nih.gov

Prospects as Biosensors

The unique luminescence properties of calcium tungsten oxide, particularly when doped with rare-earth elements, make it a promising material for the development of optical biosensors. rsc.org CaWO₄ nanocrystals can act as fluorescent probes for sensing and bioimaging applications. rsc.org

A specific application has been demonstrated in the detection of alkaline phosphatase (ALP), a key disease biomarker. rsc.org For this purpose, terbium-activated CaWO₄ nanocrystals (Tb-CaWO₄ NCs) were synthesized and coated with polyethylene glycol (PEG) to ensure they were water-dispersible and biocompatible. rsc.org The detection mechanism is based on a "signal-off-on" strategy. The fluorescence of the nanocrystals is initially quenched, and in the presence of ALP, the fluorescence is turned back on, allowing for quantification of the biomarker. rsc.org This system has shown high sensitivity, with a low limit of detection for ALP of 0.5 U L⁻¹. rsc.org

Further studies have confirmed the potential of these nanocrystals in cellular imaging. When introduced to HeLa cells, the PEG-coated Tb-CaWO₄ nanocrystals were internalized and displayed a characteristic bright green emission, demonstrating their utility for bioimaging. rsc.org Crucially, cell viability studies confirmed the very low cytotoxicity of these nanocrystals, underscoring their potential as a promising fluorescent probe for both biosensing and biological imaging applications. rsc.org

Q & A

Q. What are the primary synthesis methods for CaWO₄ nanoparticles, and how do reaction conditions influence crystallinity?

CaWO₄ nanoparticles are commonly synthesized via:

  • Solid-state reactions : Heating CaCO₃ and WO₃ at 900–1000°C, yielding micron-sized particles with high crystallinity .
  • Hydrothermal/solvothermal methods : Using alkoxide precursors in alcohols (e.g., ethanol) at 120–200°C for 12–24 hours to form nanoscale particles with controlled morphology .
  • Co-precipitation : Mixing Ca²⁺ and WO₄²⁻ precursors in aqueous solutions, followed by calcination at 600–800°C. This method allows doping with rare-earth ions (e.g., Eu³⁺, Tb³⁺) .
    Key characterization : XRD confirms the scheelite phase (tetragonal structure), while SEM/TEM reveals particle size and morphology .

Q. How can structural defects in CaWO₄ crystals be identified and quantified?

Use X-ray diffraction (XRD) to analyze lattice parameters and detect strain or phase impurities. For example, peak broadening in XRD profiles indicates nanocrystalline domains or lattice distortions . Raman spectroscopy identifies vibrational modes of the [WO₄]²⁻ tetrahedron; shifts in peaks (e.g., ~910 cm⁻¹ for W–O symmetric stretching) suggest local structural changes . Extended X-ray absorption fine structure (EXAFS) probes the coordination environment of W atoms, revealing oxygen vacancies or dopant-induced distortions .

Q. What is the mechanism of CaWO₄ dissolution in acidic media, and how does this affect experimental design?

CaWO₄ reacts with HCl via: CaWO₄ + 2HCl → CaCl₂ + H₂WO₄ . The reaction rate depends on acid concentration and temperature. For controlled dissolution, use diluted HCl (0.1–1 M) at 25–50°C. Monitor pH and tungstate release via ICP-OES. Note that H₂WO₄ decomposes to WO₃ at elevated temperatures (~300°C), which complicates stoichiometric analysis .

Advanced Research Questions

Q. How does doping CaWO₄ with rare-earth ions (e.g., Eu³⁺, Tb³⁺) alter its photoluminescence properties?

  • Eu³⁺ doping : Substitutes Ca²⁺ sites, inducing red emission (616 nm) due to ⁵D₀ → ⁷F₂ transitions. Optimal doping is 5–7 mol%, beyond which concentration quenching occurs .
  • Tb³⁺ doping : Results in green emission (543 nm) from ⁵D₄ → ⁷F₅ transitions. Co-doping with charge compensators (e.g., Na⁺) enhances quantum yield (QY) up to 19% .
    Methodology : Use co-precipitation with Ca(NO₃)₂, Na₂WO₄, and rare-earth nitrates. Anneal at 800°C for 4 hours. Characterize via photoluminescence spectroscopy and calculate QY using integrated emission intensities .

Q. What electronic mechanisms underpin the photoluminescence (PL) of CaWO₄ under UV excitation?

PL arises from radiative recombination in the [WO₄]²⁻ complex. UV excitation promotes electrons to the charge-transfer state (O²⁻ → W⁶⁺), which relaxes to a metastable triplet state (³A1) before emitting blue light (~440 nm) . Key findings :

  • Tetragonal distortion : EXAFS data show that W–O bond elongation increases the Stokes shift, enhancing PL intensity .
  • Defect states : Oxygen vacancies create trap states, reducing QY. Passivate defects by annealing in O₂-rich atmospheres .

Q. How can CaWO₄ be optimized as a catalyst support for oxidation reactions?

Pd/CaWO₄ synthesis : Mechanochemical milling of PdCl₂ and CaWO₄ for 5 hours yields nanoparticles with Pd⁰, Pd²⁺, and Pd⁴⁺ species. XPS confirms Pd dispersion, while TEM shows particle sizes <10 nm . Catalytic performance : Pd/CaWO₄ achieves >90% conversion of C₁–C₆ alkanes at 300–400°C. The WO₄²⁻ framework stabilizes Pd⁴⁺, enhancing redox activity. Test via temperature-programmed oxidation (TPO) with GC-MS analysis .

Q. What kinetic models describe the reduction of CaWO₄ by silicon?

The reaction CaWO₄ + Si → W + CaSiO₃ follows a shrinking-core model. Use quantitative XRD to track phase fractions: Fractional conversion (α) = [I(W)/(I(W) + k·I(CaWO₄))], where k is the relative intensity ratio (RIR). Activation energy is ~250 kJ/mol, derived from Arrhenius plots of α vs. time (1423–1523 K) .

Q. What methods enable the growth of CaWO₄ hierarchical nanostructures?

  • Hydrothermal templating : Use cetyltrimethylammonium bromide (CTAB) to direct 3D growth. At 180°C for 24 hours, shuttle-like nanostructures form via oriented attachment .
  • Molten salt synthesis : KCl/NaCl flux at 700°C produces micron-sized crystals with high crystallinity. Adjust cooling rates to control facet exposure .

Q. How do laser-sample interactions affect CaWO₄ analysis in LA-ICP-MS?

Laser ablation of CaWO₄ single crystals (vs. NIST SRM 610 glass) shows lower R_{90/60} ratios (1.76–1.83 vs. 1.94–2.03), indicating inefficient ionization. Mitigate by using smaller spot sizes (32–44 µm) and higher laser energy (≥5 J/cm²) .

Q. What factors determine CaWO₄’s scintillation efficiency in radiation detection?

Scintillation relies on [WO₄]²⁻ exciton formation under ionizing radiation. Key parameters:

  • Density (6.06 g/cm³) : Enhances stopping power for X-rays/gamma rays .
  • Thermal stability : No phase transitions below 1000°C ensure stability in high-flux environments .
  • Defect engineering : Annealing in reducing atmospheres (e.g., H₂/Ar) reduces trap states, improving light yield .

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